Ecadotril

Enantioselectivity NEP Inhibition Cardiovascular Pharmacology

Ecadotril (sinorphan) is the specific (S)-enantiomer of acetorphan, a neutral endopeptidase (NEP) inhibitor prodrug. Unlike the (R)-enantiomer dexecadotril, which acts intestinally, ecadotril is exclusively active in the cardiovascular system, exhibiting 2-3x greater NEP inhibition potency than retorphan. This precise stereochemical control is essential for reproducible hypertension and heart failure research models. Ensure your studies use the correct enantiomer to avoid confounding pharmacological profiles.

Molecular Formula C21H23NO4S
Molecular Weight 385.5 g/mol
CAS No. 112573-73-6
Cat. No. B1671074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcadotril
CAS112573-73-6
Synonymsacetorphan
acetorphan, (R)-isomer
acetorphan, (S)-isomer
ecadotril
N-(3-acetylmercapto-2-benzylpropanoyl)glycine benzyl ester
racecadotril
retorphan
sinorphan
Molecular FormulaC21H23NO4S
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m1/s1
InChIKeyODUOJXZPIYUATO-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ecadotril (CAS 112573-73-6): A Selective (S)-Enantiomer NEP Inhibitor for Cardiovascular Research and Procurement


Ecadotril (sinorphan, (S)-acetorphan) is a neutral endopeptidase (NEP; neprilysin; EC 3.4.24.11) inhibitor and the (S)-enantiomer of the racemic mixture racecadotril [1]. It functions as an orally active prodrug, undergoing hydrolysis in vivo to yield the active (S)-enantiomer of thiorphan, which is responsible for its pharmacological effects [2]. Ecadotril has been primarily investigated for its cardiovascular actions, including its potential in hypertension and heart failure, having advanced to Phase II/III clinical trials [1].

Why Substituting Ecadotril with Racecadotril or Other NEP Inhibitors Compromises Experimental Integrity


Generic substitution of Ecadotril with its racemic counterpart racecadotril or other NEP inhibitors like candoxatril, sacubitril, or fasidotril is not scientifically valid. Ecadotril is the specific (S)-enantiomer of acetorphan and demonstrates 2-3 times greater potency than the (R)-enantiomer, retorphan [1]. Critically, the (R)- and (S)-enantiomers exhibit fundamentally different, and non-interchangeable, primary pharmaceutical profiles: the (R)-enantiomer (dexecadotril) has an intestinal antisecretory action suitable for antidiarrheal applications, whereas the (S)-enantiomer (ecadotril) is exclusively active in the cardiovascular system [2]. Furthermore, ecadotril's selectivity profile for NEP over ACE differs markedly from dual inhibitors like fasidotril, which is an equipotent inhibitor of both NEP and ACE, and from ARNIs like sacubitril/valsartan, which have a distinct mechanism [2]. These quantifiable differences in potency, target tissue action, and selectivity necessitate the use of the specified enantiomer, Ecadotril, to ensure reproducibility and meaningful results in cardiovascular research models.

Quantitative Evidence for Ecadotril's Differentiated Profile in Scientific Research


Enantiomeric Potency Advantage: Ecadotril vs. Retorphan

Ecadotril, the (S)-enantiomer of acetorphan, demonstrates a quantifiable potency advantage over its (R)-enantiomer counterpart, retorphan. Ecadotril is reported to be 2 to 3 times more potent than retorphan [1]. This significant difference in potency highlights the importance of using the specific enantiomer for research applications where maximizing NEP inhibition is a key objective.

Enantioselectivity NEP Inhibition Cardiovascular Pharmacology

Divergent Pharmacological Profiles: Ecadotril vs. Dexecadotril

The enantiomers of the prodrug exhibit distinct pharmaceutical profiles. While both are prodrugs of the enantiomers of thiorphan, the (R)-enantiomer, dexecadotril, exerts an intestinal antisecretory action. In contrast, the (S)-enantiomer, ecadotril, is characterized by cardiovascular activity [1]. This clear divergence in primary tissue action and therapeutic indication confirms that these enantiomers are not interchangeable for research purposes.

Tissue Selectivity Prodrug Metabolism Therapeutic Indication

Functional Selectivity: Ecadotril's NEP Inhibition vs. ACE Inhibitors on Vascular Permeability

Ecadotril demonstrates a superior functional selectivity profile compared to ACE inhibitors in a rat model of plasma extravasation. While progressive ACE inhibition by captopril caused increased extravasation when lung ACE was inhibited by >55%, selective inhibition of renal NEP by >90% using ecadotril did not increase extravasation [1]. This indicates that NEP inhibition alone, without concurrent ACE inhibition, avoids a specific mechanism of vascular leakage associated with ACE inhibitor use.

Vascular Permeability Selectivity Profile Angioedema Risk

In Vivo Antihypertensive Efficacy: Ecadotril vs. Baseline in Transgenic Hypertensive Rats

In an acute in vivo model, oral administration of ecadotril produced a significant and dose-dependent antihypertensive effect. A dose of 10 and 30 mg/kg p.o. resulted in a maximal decrease in systolic blood pressure of -23 mm Hg in transgenic rats with an extra renin gene [1]. Another study confirmed that a 30 mg/kg p.o. dose decreased systolic blood pressure by 22 mm Hg for 6 hours [2].

Hypertension Blood Pressure In Vivo Pharmacology

Clinical Safety Profile: Ecadotril vs. Placebo in Heart Failure Patients

A randomized, double-blind, placebo-controlled clinical trial (n=50) assessed the safety of adding ecadotril to standard therapy in patients with mild to moderate heart failure (LVEF ≤35%). The study found that ecadotril, administered at doses from 50 to 400 mg twice daily, was generally well-tolerated, with no observed increase in deaths, serious adverse events, or dropouts due to adverse events compared to the placebo group [1].

Heart Failure Clinical Safety Tolerability

Key Research Applications of Ecadotril (CAS 112573-73-6) Validated by Comparative Evidence


Validating Enantioselective NEP Pharmacology

Use Ecadotril as a specific tool to investigate the cardiovascular effects of (S)-enantiomer-mediated NEP inhibition. Its 2-3 fold greater potency compared to retorphan and distinct cardiovascular profile (vs. dexecadotril's intestinal action) make it essential for studies requiring precise stereochemical control [1] [2].

Investigating NEP's Role in Blood Pressure Regulation and Hypertension

Employ Ecadotril in rodent models of hypertension, where a single oral dose (30 mg/kg) has been shown to acutely reduce systolic blood pressure by up to 23 mm Hg in transgenic rats, providing a validated benchmark for assessing new NEP inhibitors or combination therapies [3] [4].

Studying Vascular Biology and Angioedema Mechanisms

Utilize Ecadotril as a selective NEP inhibitor to dissect the specific contribution of NEP inhibition to vascular permeability. It is a preferred tool compound because, unlike ACE inhibitors, its potent NEP inhibition (>90%) does not induce plasma extravasation in a rat model, allowing for cleaner mechanistic studies [5].

Assessing Safety and Tolerability in Heart Failure Research

Reference the U.S. Ecadotril Pilot Safety Study (O'Connor et al., 1999) for clinical data on the short-term safety profile of ecadotril (50-400 mg BID) in patients with mild to moderate heart failure on standard background therapy, which is valuable for translational research and drug development programs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ecadotril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.